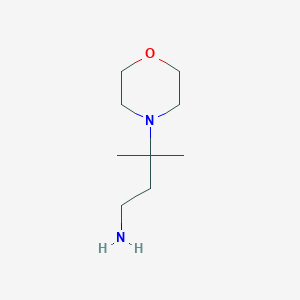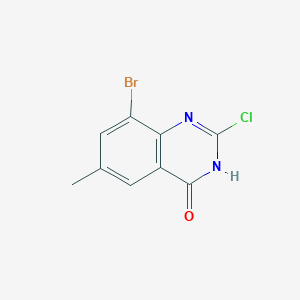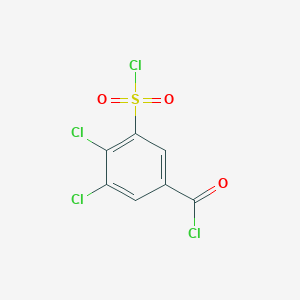
3,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride is a chemical compound with the molecular formula C7H3Cl3O3S. It is a derivative of benzoyl chloride and is characterized by the presence of two chlorine atoms and a chlorosulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorination of benzoyl chloride derivatives. One common method includes the sulfonation of benzoyl chloride followed by chlorination. The reaction conditions often involve the use of sulfur trioxide (SO3) for sulfonation and chlorine gas for chlorination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as quaternary alkylphosphonium salts can enhance the efficiency of the chlorination step .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used to replace the chlorosulfonyl group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .
Scientific Research Applications
3,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3-(Chlorosulfonyl)benzoyl chloride: Similar structure but lacks the dichloro substitution.
2,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride: Similar but with different chlorine substitution pattern.
3,5-Dichlorobenzoyl chloride: Lacks the chlorosulfonyl group.
Uniqueness
3,4-Dichloro-5-(chlorosulfonyl)benzoyl chloride is unique due to the presence of both dichloro and chlorosulfonyl groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H2Cl4O3S |
|---|---|
Molecular Weight |
308.0 g/mol |
IUPAC Name |
3,4-dichloro-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H2Cl4O3S/c8-4-1-3(7(10)12)2-5(6(4)9)15(11,13)14/h1-2H |
InChI Key |
MTLJYCHUDXIYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



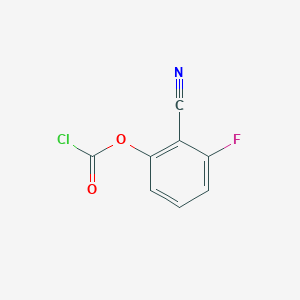
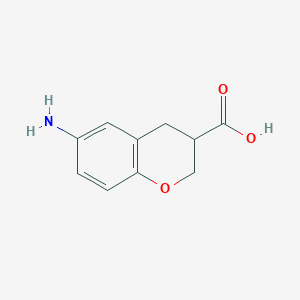
![2-Thia-5-azabicyclo[4.2.0]octane](/img/structure/B13213436.png)
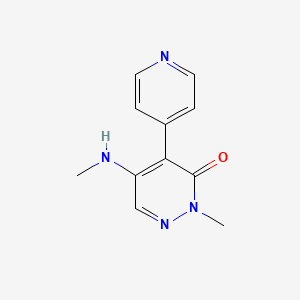
![Methyl 4,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13213465.png)

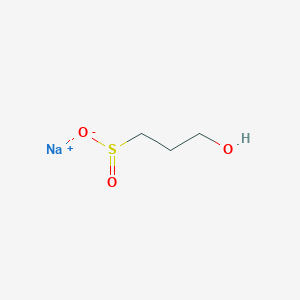

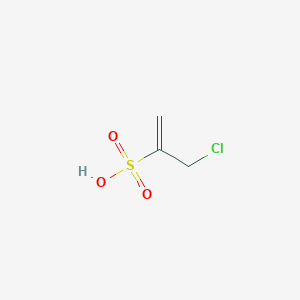
![tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13213489.png)
